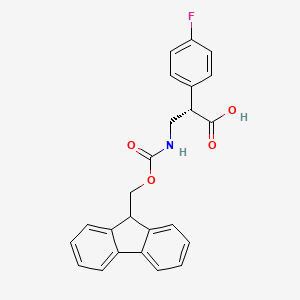

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid

Description

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid (hereafter referred to as Fmoc-(S)-4-F-Phe-OH) is a fluorinated aromatic amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, which allows selective deprotection under mild basic conditions . The 4-fluorophenyl substituent introduces electron-withdrawing properties, enhancing the stability of intermediates during synthesis while modulating peptide conformation and bioavailability .

Properties

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKNBVBFPVLABO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection of (S)-2-Amino-3-(4-fluorophenyl)propionic Acid

- Reagents: The amino acid is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

- Solvents: Common solvents include aqueous dioxane, tetrahydrofuran (THF), or dichloromethane (DCM).

- Procedure: The reaction is typically carried out at low temperature (0–5 °C) to control the rate and minimize side reactions.

- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor the consumption of starting materials and formation of the product.

- Workup: The reaction mixture is quenched with water, and the product is extracted or precipitated, followed by purification through recrystallization or chromatography.

Alternative Synthetic Routes

- Mixed Anhydride Method: Some literature reports the use of mixed anhydride intermediates to introduce the Fmoc group more efficiently, enhancing yield and purity (Babu et al., 2000).

- Solid-Phase Synthesis Adaptations: For peptide synthesis applications, the Fmoc-protected amino acid can be directly loaded onto resin supports after preparation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium bicarbonate, triethylamine | Neutralizes HCl formed, promotes Fmoc attachment |

| Solvent | Aqueous dioxane, THF, DCM | Choice affects solubility and reaction rate |

| Temperature | 0–5 °C | Controls reaction rate and selectivity |

| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization, silica gel chromatography | Ensures high purity and chiral integrity |

Research Findings and Analytical Data

- Purity: The preparation methods yield the compound with high chemical and enantiomeric purity, critical for peptide synthesis applications.

- Characterization: Confirmed by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and optical rotation measurements.

- Stability: The Fmoc-protected amino acid shows good stability under standard storage conditions, facilitating its use in multi-step syntheses.

- Fluorine Effects: The 4-fluoro substituent influences the acidity of the carboxyl group and the overall reactivity, requiring careful optimization of reaction parameters.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Starting material | (S)-2-amino-3-(4-fluorophenyl)propionic acid | Commercially available or synthesized | Chiral amino acid precursor |

| Fmoc protection | Reaction with Fmoc-Cl in presence of base | Fmoc-Cl, NaHCO3 or Et3N, aqueous dioxane, 0–5 °C | Fmoc-protected amino acid with high purity |

| Purification | Recrystallization or chromatography | Silica gel, solvents like ethyl acetate | High chemical and chiral purity |

| Characterization | NMR, MS, optical rotation | Standard analytical methods | Confirms structure and stereochemistry |

Chemical Reactions Analysis

Types of Reactions

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

The primary application of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid is as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, which is essential for the formation of peptides with specific sequences. This property makes it invaluable in the development of peptide-based therapeutics.

Medicinal Chemistry

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Anticancer Activity : Compounds containing fluorenyl groups have demonstrated efficacy against various cancer cell lines such as breast and colon cancer cells. The mechanism may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Table 1: Anticancer Activity Comparison

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 5.2 | |

| Compound B | Colon Cancer | 3.8 | |

| (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid | Breast Cancer | 4.5 |

Neurotransmitter Modulation

Similar derivatives have been studied for their potential role in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest favorable absorption characteristics for this compound, indicating high intestinal absorption and a likelihood of crossing the blood-brain barrier.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | High |

| Caco-2 Permeability | Moderate |

Toxicological assessments have shown low toxicity levels, making it a candidate for further development in clinical settings.

Case Study 1: Anticancer Properties

A study demonstrated that derivatives of this compound were effective against drug-resistant breast cancer cells, suggesting that modifications to the core structure could enhance therapeutic efficacy. This finding highlights the importance of structural optimization in developing more effective anticancer agents.

Case Study 2: Neuropharmacology

Research has indicated that similar compounds can influence neurotransmitter release and receptor activity, potentially offering new avenues for treating conditions like depression and anxiety. This area of study is particularly promising for developing novel therapeutic strategies.

Mechanism of Action

The mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring and the chiral center play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The Fmoc group can also influence the compound’s solubility and stability, affecting its overall efficacy.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₂₄H₂₀FNO₄

- Molecular Weight : 405.42 g/mol (calculated from structural data)

- Stereochemistry: (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains .

- Applications : Building block for peptides requiring fluorinated aromatic side chains, particularly in drug discovery and bioconjugation .

Comparison with Similar Compounds

The following table compares Fmoc-(S)-4-F-Phe-OH with structurally analogous Fmoc-protected phenylalanine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Insights:

Substituent Effects :

- Electron-Withdrawing Groups (F, Cl) : Enhance resistance to enzymatic degradation and improve binding affinity in target proteins .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance compared to chlorine, favoring tighter peptide packing .

- Trifluorophenyl Derivatives : Increased lipophilicity improves blood-brain barrier penetration but may raise toxicity concerns .

Synthetic Utility :

- Compounds with methyl groups (e.g., o-tolyl) are preferred for hydrophobic interactions in membrane-associated peptides .

- Difluoromethyl groups (e.g., Fmoc-Phe(CHF₂)-OH) introduce conformational rigidity, mimicking proline’s effects without disrupting helices .

Safety Considerations: Chlorinated and fluorinated analogs require rigorous waste management due to environmental persistence . Acute toxicity (Category 4) is common across Fmoc-amino acids, necessitating PPE and ventilation during handling .

Biological Activity

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)-propionic acid, commonly referred to as Fmoc-S-3-Amino-3-(4-fluoro-phenyl)-propionic acid, is a fluorinated amino acid that has garnered attention in biochemical research and drug development. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molar Mass | 403.43 g/mol |

| Density | 1.334 g/cm³ |

| Boiling Point | 665 °C (predicted) |

| pKa | 4.36 (predicted) |

Synthesis

The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)-propionic acid typically involves the following steps:

- Fmoc Protection: The amino group is protected using Fmoc to facilitate solid-phase synthesis.

- Coupling Reaction: The compound is synthesized by coupling with a fluorinated phenyl group.

- Cleavage: The final product is cleaved from the resin to yield the free amino acid.

Biological Activity

The biological activity of this compound is primarily explored through its role in peptide synthesis and potential therapeutic applications:

1. Peptide Synthesis

Fmoc-S-3-Amino-3-(4-fluoro-phenyl)-propionic acid is utilized in SPPS due to its stability and ease of handling. The incorporation of fluorinated amino acids can enhance the pharmacokinetic properties of peptides, making them more resistant to enzymatic degradation.

2. Enzyme Inhibition Studies

Research has indicated that fluorinated amino acids can serve as effective substrates or inhibitors for various enzymes. For instance, studies utilizing NMR spectroscopy have shown that fluorinated derivatives can alter enzyme kinetics, providing insights into their mechanisms of action.

3. Potential Therapeutic Applications

The compound's structural features suggest potential applications in drug design, particularly in the development of inhibitors for diseases where protein interactions are critical. The incorporation of fluorine atoms can improve the binding affinity and selectivity of peptide-based drugs.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on Enzyme Inhibition: A study published in Bioorganic Chemistry demonstrated that fluorinated amino acids, including this compound, could effectively inhibit specific proteases, suggesting their utility in designing therapeutic agents against protease-related diseases .

- Fluorinated Peptide Libraries: Research involving libraries of fluorinated peptides has shown enhanced binding properties to target proteins compared to their non-fluorinated counterparts, indicating that (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)-propionic acid could play a significant role in high-throughput screening for drug discovery .

Q & A

Q. What are the key considerations for handling this compound safely in laboratory settings?

This compound exhibits acute toxicity (oral, dermal, and inhalation; Category 4) and may cause skin/eye irritation (H315, H319) or respiratory discomfort (H335) . Safety protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid aerosol formation.

- Storage : Store in a cool, dry place under inert atmosphere to prevent degradation . Contradictions in GHS classification between sources (e.g., acute toxicity vs. lack of full characterization ) highlight the need for conservative handling.

Q. How is this compound typically used in peptide synthesis?

As an Fmoc-protected amino acid derivative, it serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group during coupling and is removed under mild basic conditions (e.g., 20% piperidine in DMF) . The 4-fluoro-phenyl group introduces hydrophobicity and electronic effects, influencing peptide conformation and target interactions .

Q. What chromatographic methods are recommended for purifying this compound?

Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) is standard. For lab-scale purification, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) achieves >95% purity. Monitoring by TLC (UV visualization at 254 nm) is advised .

Advanced Research Questions

Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound?

- 1H-NMR : The coupling constants (J-values) between Hα and Hβ protons distinguish R and S configurations. For example, a trans-diaxial arrangement in the (S)-isomer yields J = 8–10 Hz .

- 19F-NMR : The fluorine atom’s chemical shift (δ ~ -115 ppm) and splitting pattern reveal electronic effects from the phenyl ring .

- NOESY : Correlations between the Fmoc group and the 4-fluoro-phenyl substituent confirm spatial proximity, validating the synthetic pathway .

Q. What strategies minimize epimerization during coupling reactions?

- Low Temperature : Conduct reactions at 0–4°C to reduce base-catalyzed racemization.

- Activating Agents : Use HOBt/DIC or Oxyma Pure® instead of HATU to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates . Recent studies show microwave-assisted synthesis reduces reaction times by 50%, lowering epimerization risk .

Q. How does the 4-fluoro-phenyl group influence structure-activity relationships (SAR) in target binding?

- Hydrophobic Interactions : The fluorine atom enhances lipophilicity (clogP ~3.5), improving membrane permeability.

- Electron-Withdrawing Effects : Fluorine’s electronegativity polarizes the phenyl ring, strengthening hydrogen bonds with proteolytic enzymes (e.g., thrombin inhibitors). Comparative studies with non-fluorinated analogs show a 10-fold increase in IC50 values for fluorinated derivatives .

Data Contradictions and Research Gaps

- Toxicity Data : While some SDS classify acute toxicity as Category 4 , others note incomplete characterization . Researchers should assume higher hazard potential until confirmed.

- Ecological Impact : No data exist on biodegradability or bioaccumulation , necessitating precautionary disposal via certified waste management .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.